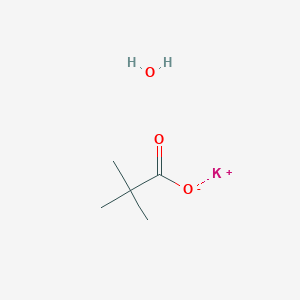

Potassium pivalate hydrate

Description

Potassium pivalate hydrate is a potassium salt of pivalic acid (2,2-dimethylpropanoic acid) with the general formula $ \text{C}5\text{H}9\text{KO}2 \cdot x\text{H}2\text{O} $. It is synthesized via the neutralization of pivalic acid with potassium hydroxide, forming a precursor for metal-organic catalysts. For instance, it reacts with BuSnCl₃ to produce a tin-pivalate catalyst effective in ε-caprolactone polymerization, as demonstrated by NMR, FT-IR, and elemental analysis .

Properties

Molecular Formula |

C5H11KO3 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

potassium;2,2-dimethylpropanoate;hydrate |

InChI |

InChI=1S/C5H10O2.K.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 |

InChI Key |

GVCLKYXOECYIGK-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C(=O)[O-].O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium pivalate hydrate can be synthesized by neutralizing pivalic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The reaction can be represented as follows:

(CH3)3CCOOH+KOH→(CH3)3CCOOK+H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pivalic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then crystallized and dried to obtain the hydrated form.

Chemical Reactions Analysis

Types of Reactions

Potassium pivalate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium pivalate oxide.

Reduction: It can be reduced to form pivalic acid.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Potassium pivalate oxide.

Reduction: Pivalic acid.

Substitution: Various substituted pivalates depending on the electrophile used.

Scientific Research Applications

Potassium pivalate hydrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of potassium pivalate hydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate its potassium ion to form stable complexes with other molecules, facilitating reactions such as esterification and amidation. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between potassium pivalate hydrate and analogous pivalate salts or derivatives:

Table 1: Comparative Properties of Pivalate Derivatives

Key Comparative Findings

Hydration State and Reactivity

- Sodium pivalate hydrate ($ \text{C}5\text{H}9\text{NaO}2 \cdot \text{H}2\text{O} $) must be dried before use in sensitive reactions to avoid reduced purity (90% vs. 98% for anhydrous) and side products like benzaldehyde . In contrast, this compound’s reactivity in polymerization is enhanced when coordinated with tin, forming stable catalytic species .

Catalytic Applications this compound-derived tin catalysts enable ε-caprolactone polymerization, critical for biodegradable polymers . Sodium pivalate hydrate, however, acts as a base in visible-light-mediated [4+2] annulation reactions, achieving high yields and regioselectivities in heterogenous photocatalysis .

Pharmaceutical vs. Industrial Use Sivelestat sodium salt hydrate (a pivalate ester derivative) is a therapeutic agent targeting inflammatory diseases , whereas potassium and sodium pivalate hydrates are primarily industrial catalysts or reagents. Cefcapene pivoxil hydrochloride hydrate, another pivalate prodrug, releases antibacterial cefcapene upon hydrolysis, showcasing the pivalate group’s versatility in drug design .

Structural and Physical Properties Sodium pivalate hydrate’s crystalline structure ($ \text{InChI Key: SJRDNQOIQZOVQD-UHFFFAOYSA-M} $) and high purity (99%) make it ideal for reproducible synthesis .

Safety and Handling

- Sodium pivalate hydrate carries a GHS “Warning” label, requiring standard precautions for hygroscopic compounds . Potassium pivalate’s safety profile is less documented but likely aligns with alkali metal salts, necessitating moisture-free storage.

Q & A

Q. What are the recommended methods for synthesizing and characterizing potassium pivalate hydrate?

this compound is synthesized via the reaction of pivalic acid with potassium hydroxide in a solvent like ethanol, followed by hydration . Characterization typically involves 1H/13C NMR to confirm the carboxylate structure, FT-IR to identify the hydrated OH stretch (~3400 cm⁻¹), and elemental analysis to verify stoichiometry. For example, a tin-pivalate catalyst derived from potassium pivalate showed C: 40.10% and H: 6.40% in elemental analysis, aligning with theoretical values . Ensure purity by drying the compound under vacuum to avoid hydration-related impurities .

Q. How should this compound be handled to maintain stability in experimental settings?

The compound is hygroscopic and sensitive to air/moisture, which can alter its reactivity. Store it in a desiccator under inert gas (e.g., nitrogen). Prior to use in anhydrous reactions, dry it in a vacuum oven at 40–60°C for 24 hours. In air-sensitive syntheses (e.g., ligand-assisted catalysis), perform reactions under Schlenk-line conditions with rigorous inert gas purging (e.g., 5 vacuum-refill cycles at 75 mmHg) to minimize oxidation by-products like aldehydes .

Advanced Research Questions

Q. What role does this compound play in catalytic processes, such as polymerizations?

Potassium pivalate acts as a precursor for organometallic catalysts. For example, reacting it with BuSnCl3 yields a tin-pivalate catalyst effective in ε-caprolactone polymerization , achieving high molecular weight polyesters. The pivalate ligand stabilizes the metal center, enhancing catalytic activity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent ligand dissociation, which can lead to side reactions .

Q. How does the hydration state of potassium pivalate impact its reactivity in organic synthesis?

The hydrated form introduces variability in reaction outcomes due to residual water. For instance, using undried sodium pivalate hydrate (analogous to potassium salt) in amide coupling reduced product purity to 90% vs. 98% with anhydrous material . In Pd-catalyzed C–H functionalization, trace water can hydrolyze intermediates, necessitating strict anhydrous protocols. Thermogravimetric analysis (TGA) is recommended to quantify hydration levels pre-reaction .

Q. Can this compound act as a directing group or base in C–H bond activation?

While not a traditional directing group, pivalate salts are used as bulky bases in transition-metal catalysis to deprotonate substrates and stabilize intermediates. For example, in Pd-catalyzed C–H oxygenation, pivalate anions enhance regioselectivity by coordinating to the metal center and directing activation to proximal C–H bonds. Computational studies suggest the steric bulk of pivalate minimizes undesired side reactions .

Q. What analytical strategies resolve contradictions in reported catalytic efficiencies of pivalate-based systems?

Discrepancies often arise from hydration state, counterion effects (K⁺ vs. Na⁺), or trace metal impurities. To address this:

- Use ICP-MS to quantify residual metals.

- Compare catalytic performance under controlled hydration (e.g., Karl Fischer titration for water content).

- Conduct kinetic studies to isolate the rate-determining step (e.g., ligand substitution vs. substrate activation) .

Methodological Best Practices

- Purity Optimization : Recrystallize this compound from dry THF/hexane to remove residual pivalic acid. Monitor by HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .

- Reaction Design : In catalysis, pre-activate the metal precursor with potassium pivalate under inert conditions to form the active species .

- Data Interpretation : Use <sup>13</sup>C NMR to track carboxylate coordination shifts (Δδ ~5–10 ppm) when analyzing metal-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.